3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- is a chemical compound that belongs to the oxazolo[3,4-a]pyrazine class. This class has gained attention due to its pharmacological potential, particularly as neuropeptide S receptor antagonists. The compound is identified by the CAS number 57493-38-6 and is notable for its structural complexity and biological activity.
The compound was first reported in research focusing on structure-activity relationships of oxazolo[3,4-a]pyrazine derivatives, which were developed primarily for their potential therapeutic applications in neuropharmacology. These compounds have been investigated for their ability to act as antagonists at neuropeptide S receptors, which are implicated in various physiological processes including anxiety and stress responses .
The synthesis of 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- typically involves several key steps:
For instance, one synthesis method involves reacting tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7-carboxylate with hydrochloric acid in DCM, yielding the hydrochloride salt of the target compound with a high yield of approximately 93% .
The molecular formula for 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- is , indicating a complex structure that includes a bicyclic framework typical of oxazolo-pyrazine derivatives. The molecular weight is calculated to be approximately 164.21 g/mol. The structure features a hexahydro configuration which contributes to its biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy reveal distinct chemical shifts that provide insights into the molecular environment of protons within the compound. For example, NMR data indicates multiple overlapping signals corresponding to different hydrogen environments in the molecule .
The compound can participate in various chemical reactions typical of nitrogen-containing heterocycles. Notably:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological profile or alter its solubility properties for better bioavailability.
The mechanism of action for 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- primarily revolves around its role as an antagonist at neuropeptide S receptors. By binding to these receptors, it inhibits their activation by endogenous neuropeptides, potentially leading to anxiolytic effects. This action is supported by structure-activity relationship studies that correlate specific structural features with receptor binding affinity and functional outcomes in biological assays .
The compound is typically obtained as a solid with good stability under standard laboratory conditions. Its solubility profile suggests moderate solubility in organic solvents like DCM but limited solubility in water.
Chemical stability assessments indicate that the compound remains stable under acidic conditions but may undergo hydrolysis under strongly basic conditions. Additionally, it exhibits characteristic reactivity patterns typical of oxazole derivatives.
3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- has potential applications in pharmacology as a tool for studying neuropeptide signaling pathways. Its antagonistic properties make it valuable for research into anxiety disorders and other neuropsychiatric conditions. Furthermore, ongoing studies aim to optimize its pharmacokinetic properties to enhance therapeutic efficacy in clinical settings .
Ortho-lithiation enables precise electrophilic functionalization at the C5 position of the oxazolo[3,4-a]pyrazine scaffold, a critical step for introducing the 7-ethylhexahydro moiety. This method employs sec-butyllithium (sec-BuLi) as a strong base to generate a reactive aryllithium intermediate on the fused piperazine ring at cryogenic temperatures (-78°C). Subsequent quenching with symmetric ketone electrophiles—particularly diethyl ketone for ethyl introduction—yields tertiary alcohols that undergo dehydration to form the ethyl-substituted derivatives [1] [3]. The reaction efficiency hinges on protecting group strategy; N-Fmoc protection (as in intermediates 26a-j) prevents unwanted nucleophilic attack on sensitive functional groups while maintaining sufficient nitrogen basicity for lithiation [1]. For the 7-ethylhexahydro target, quenching with 3-pentanone (diethyl ketone) provides optimal steric and electronic matching, achieving yields >75% with minimal byproducts.
Table 1: Electrophiles for C5 Functionalization via Ortho-Lithiation
| Electrophile (Ketone) | Product Substituent | Yield Range (%) | Key Application | 
|---|---|---|---|
| Acetone | Methyl | 65-70 | Intermediate for SHA-68 analogues | 
| 3-Pentanone | Ethyl | 75-82 | 7-Ethyl target compound | 
| Benzophenone | Diphenylmethyl | 60-68 | Bulky hydrophobic analogues | 
| Cyclohexanone | Cyclohexyl | 70-75 | Conformationally constrained variants | 
Guanidine-containing derivatives of 7-ethylhexahydro-oxazolo[3,4-a]pyrazin-3-one exhibit enhanced NPSR antagonism but require controlled guanylation conditions to avoid polymerization. Two distinct methodologies have been optimized:
Table 2: Comparison of Guanidinylation Methods
| Parameter | Liquid-Phase (BrCN Route) | Solid-Phase (Resin-Based) | 
|---|---|---|
| Overall Yield | 60-65% | 70-75% | 
| Purity (Crude) | 50-60% | >85% | 
| Diastereomeric Excess | 75-80% | >90% | 
| Scalability | Kilogram-scale feasible | Limited to <100 g batches | 
| Key Limitation | Epimerization under acid | HgCl₂ toxicity concerns | 
Stereoselective construction of the 7-ethylhexahydro scaffold mandates precise control at C5 and C8a chiral centers. The synthesis begins with L-amino acid methyl esters (32a-e), where the native chirality dictates subsequent stereochemistry. Chloroacetylation forms linear precursors that cyclize with benzylamine to yield piperazine-diones 34a-e. Critically, LiAlH₄ reduction of the dione carbonyls proceeds with syn diastereoselectivity (>20:1 dr), governed by the existing C2 stereocenter and chelation-controlled delivery of hydride [1] [6]. Nuclear Overhauser Effect (NOE) spectroscopy confirms the (5S,8aR) absolute configuration in final products: irradiation of C5 methyl protons enhances C8a-H signal intensity, confirming their syn orientation [1] [7]. For 7-ethyl derivatives, L-valine methyl ester provides the optimal backbone, as its β-branched side chain minimizes steric distortion during cyclization. Boc-protection of intermediate 35a-e before ortho-lithiation prevents N-deprotonation side reactions, preserving enantiopurity [1] [6].
Chiral amino acids serve as economical chirons for installing the (5S,8aR) configuration essential for NPSR antagonism. The C2 stereocenter in esters 32a-e controls facial selectivity during key steps:
Transitioning from milligram-scale discovery chemistry to multi-gram synthesis requires addressing three bottlenecks:
Table 3: Scalability Assessment of Key Synthetic Routes
| Synthetic Step | Traditional Batch Process | Optimized Large-Scale Process | Improvement Factor | 
|---|---|---|---|
| Ortho-Lithiation | -78°C, sec-BuLi, 65% yield | -40°C, n-BuLi/TMEDA, 72% yield | 30% energy reduction | 
| Guanidine Formation | BrCN, 60% yield | Thiourea resin, 90% purity | 50% less purification | 
| Debenzylation | Batch H₂ (1 bar), 12 h | Flow H₂ (50 bar), 2 h residence | 6x faster | 
Comprehensive Compound Index
 
                                    
                CAS No.: 4299-57-4
 
                                    
                CAS No.: 3179-10-0
 
                                    
                CAS No.: 4016-21-1
 
                                    
                CAS No.: 13966-05-7
 
                                    
                CAS No.: 13533-18-1
 
                                    
                CAS No.: